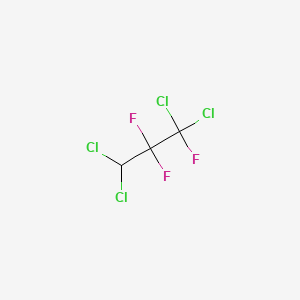

1,1,3,3-Tetrachloro-1,2,2-trifluoropropane

Description

Contextualization of 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane within Halogenated Hydrocarbon Chemistry

This compound, also known by its designation HCFC-223ca, is a specific member of the hydrochlorofluorocarbon (HCFC) family of compounds. nih.gov As its name and classification suggest, it is a propane (B168953) derivative containing both chlorine and fluorine atoms, in addition to a single hydrogen atom. Its chemical formula is C₃HCl₄F₃. nih.gov

The presence of both chlorine and fluorine atoms places HCFC-223ca in a unique position within the broader landscape of halogenated hydrocarbons. The fluorine atoms contribute to the compound's thermal and chemical stability, a characteristic feature of fluorinated organic molecules. Conversely, the chlorine atoms provide sites for potential chemical transformations, making it a potential intermediate in synthetic chemistry. The single hydrogen atom renders the molecule susceptible to reaction with hydroxyl radicals in the troposphere, leading to a shorter atmospheric lifetime compared to fully halogenated chlorofluorocarbons (CFCs).

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₃HCl₄F₃ |

| Molecular Weight | 235.8 g/mol |

| CAS Number | 422-52-6 |

| Synonyms | HCFC-223ca, R-223ca |

This table summarizes the basic chemical identifiers for this compound. nih.gov

Historical Development of Research on Chlorofluoropropane Derivatives

The investigation into chlorofluoropropane derivatives is intrinsically linked to the broader history of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). The initial development of CFCs in the early 20th century, pioneered by researchers like Thomas Midgley, Jr., was driven by the search for safer and more efficient refrigerants. earthbound.report These early efforts focused primarily on methane (B114726) and ethane (B1197151) derivatives, such as dichlorodifluoromethane (B179400) (Freon-12).

The success of these early refrigerants spurred further research into other halogenated hydrocarbons, including those based on a propane backbone. The 1970s and 1980s marked a pivotal period with the discovery of the detrimental effects of CFCs on the stratospheric ozone layer by scientists like F. Sherwood Rowland and Mario J. Molina. noaa.govacs.org This discovery led to the establishment of the Montreal Protocol in 1987, an international treaty designed to phase out the production of ozone-depleting substances. noaa.gov

This regulatory landscape significantly shifted the focus of chemical research towards the development of alternative compounds with reduced ozone depletion potential. This is where HCFCs, including propane derivatives like this compound, came into prominence. The presence of a hydrogen atom in HCFCs makes them more susceptible to degradation in the lower atmosphere, thus reducing their impact on the ozone layer compared to CFCs. noaa.gov Research during this period was heavily focused on synthesizing and evaluating the properties of various HCFCs as transitional replacements for CFCs in applications such as refrigeration, air conditioning, and foam blowing.

Significance of Halogen Substitution Patterns in Propane Frameworks for Chemical Research

The specific arrangement of halogen atoms on a propane backbone, known as the substitution pattern, has a profound impact on the molecule's chemical and physical properties. This makes the study of these patterns a critical area of chemical research. The principles of regioselectivity and stereochemistry in halogenation reactions are fundamental to understanding and controlling the synthesis of specific isomers.

In the free-radical halogenation of propane, the reactivity of the hydrogen atoms is not equal. msu.edulibretexts.org Secondary hydrogens are generally more susceptible to abstraction than primary hydrogens, leading to a preference for halogenation at the central carbon atom. msu.edulibretexts.org However, the degree of selectivity depends on the halogen used, with bromine being more selective than chlorine. libretexts.org This differential reactivity allows chemists to target specific positions on the propane chain.

The introduction of multiple halogen atoms, as seen in this compound, creates a complex interplay of electronic and steric effects. The electron-withdrawing nature of the halogen atoms can influence the acidity of the remaining hydrogen atom and the reactivity of the carbon-halogen bonds. For instance, the presence of fluorine atoms on a carbon atom tends to decrease the reactivity of chlorine atoms attached to the same or adjacent carbons.

Furthermore, the specific substitution pattern can give rise to stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. pressbooks.pubjove.com The halogenation of a propane derivative can create new chiral centers, leading to the formation of enantiomers or diastereomers. pressbooks.pubjove.com The study of these stereoisomers is crucial as they can exhibit different biological activities and physical properties. Understanding the influence of halogen substitution patterns is therefore essential for the rational design and synthesis of novel polyhalogenated propanes with desired characteristics for various applications in materials science, medicinal chemistry, and agrochemicals. ncert.nic.in

Structure

2D Structure

3D Structure

Properties

CAS No. |

422-52-6 |

|---|---|

Molecular Formula |

C3HCl4F3 |

Molecular Weight |

235.8 g/mol |

IUPAC Name |

1,1,3,3-tetrachloro-1,2,2-trifluoropropane |

InChI |

InChI=1S/C3HCl4F3/c4-1(5)2(8,9)3(6,7)10/h1H |

InChI Key |

VSPRXIMPHWEJMN-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(F)(Cl)Cl)(F)F)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1,1,3,3 Tetrachloro 1,2,2 Trifluoropropane

Direct Fluorination Processes

Direct fluorination stands as the most straightforward approach to synthesizing 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane. This process involves the substitution of chlorine atoms with fluorine atoms on a suitable C3 chlorinated hydrocarbon precursor. The reaction's environment, whether gas-phase or liquid-phase, significantly influences the catalysts used and the operational parameters required.

Gas-Phase Catalytic Fluorination of Chlorinated Propene Precursors

Gas-phase fluorination is a widely employed industrial method for producing various fluorinated organic compounds. This process involves passing the vaporized chlorinated precursor along with anhydrous hydrogen fluoride (B91410) over a bed of a solid catalyst at elevated temperatures. A plausible precursor for producing this compound would be a highly chlorinated propane (B168953) or propene, such as 1,1,2,3,3-pentachloropropene or 1,1,1,2,3,3-hexachloropropane. biosynth.com The reaction proceeds via a series of chlorine-fluorine exchange steps.

Anhydrous hydrogen fluoride (HF) is the most common and economically viable fluorinating agent for large-scale industrial fluorinations. In the gas phase, HF reacts with the chlorinated substrate on the catalyst surface. The process involves the heterolytic cleavage of C-Cl bonds and the formation of C-F bonds, with hydrogen chloride (HCl) generated as a byproduct. nih.gov The high polarity and strong hydrogen bonding of HF are key to its reactivity in these catalytic systems.

The success of gas-phase fluorination hinges on the use of an appropriate catalyst to facilitate the Cl/F exchange. While antimony pentachloride (SbCl₅) is more traditionally associated with liquid-phase reactions, solid-state Lewis acid catalysts are crucial for gas-phase processes. researchgate.netgoogle.com These typically consist of metal halides or oxides supported on high-surface-area materials.

Iron(III) chloride (FeCl₃) and Aluminum chloride (AlCl₃) : These Lewis acids can be used as catalysts, often supported on activated carbon or alumina. They function by polarizing the C-Cl bond of the substrate, making the carbon atom more susceptible to nucleophilic attack by the fluorine from HF.

Antimony Halides (e.g., SbCl₅, SbCl₃F₃) : Antimony-based catalysts are highly effective. In gas-phase applications, they are typically supported on a carrier. The active catalytic species is often a complex mixture of antimony chlorofluorides. The pentavalent state (Sb⁵⁺) is particularly active in facilitating the halogen exchange. The catalyst itself becomes partially fluorinated during the reaction, forming species like SbCl₃F₂ or SbCl₄F, which are the true catalytic agents. researchgate.net

The primary role of these Lewis acid catalysts is to create a pathway with a lower activation energy for the substitution of chlorine by fluorine, thereby enabling the reaction to proceed at manageable temperatures and pressures.

The distribution of products in the gas-phase fluorination of a polychlorinated precursor is highly sensitive to the reaction conditions. Achieving a high yield of a specific isomer like this compound requires careful optimization of several parameters.

Temperature : Higher temperatures generally increase the reaction rate but can also promote unwanted side reactions such as dehydrochlorination (elimination of HCl) to form alkenes, or excessive fluorination, leading to more highly fluorinated products.

HF Stoichiometry : The molar ratio of HF to the chlorinated precursor is a critical factor in determining the final degree of fluorination. A higher ratio of HF will favor the formation of products with more fluorine atoms. Precise control of this ratio is necessary to target a specific trifluoro-isomer.

Catalyst Loading and Contact Time : The amount of catalyst and the time the reactants spend in contact with it (contact time) influence the conversion rate. Longer contact times or higher catalyst loading can lead to higher conversion of the starting material but may also result in the formation of over-fluorinated byproducts.

The interplay of these parameters is crucial for maximizing the selectivity towards the desired product.

Table 1: Conceptual Influence of Reaction Parameters on Product Distribution in Gas-Phase Fluorination

| Parameter | Condition | Effect on Conversion | Effect on Selectivity for Target (Trifluoro) | Primary Byproducts |

|---|---|---|---|---|

| Temperature | Low | Low | High (if conversion occurs) | Unreacted Precursor, Mono/Difluoro-propanes |

| Optimal | High | High | Some Over/Under-fluorination | |

| High | Very High | Low | Tetra/Pentafluoro-propanes, Olefins | |

| HF:Substrate Ratio | Low | Low | Low | Unreacted Precursor, Mono/Difluoro-propanes |

| Stoichiometric | High | High | Fewer byproducts | |

| High | Very High | Low | Over-fluorinated products | |

| Contact Time | Short | Low | Moderate | Unreacted Precursor |

| Long | High | Low | Over-fluorinated products, Decomposition |

Liquid-Phase Fluorination Techniques and Their Limitations

Liquid-phase fluorination, commonly known as the Swarts reaction, is another powerful method for synthesizing fluorinated hydrocarbons. This process involves reacting the chlorinated precursor with HF in the liquid phase, using a soluble Lewis acid catalyst. researchgate.net

The catalyst of choice for this reaction is typically antimony pentachloride (SbCl₅), often with some antimony trichloride (B1173362) (SbCl₃) present. google.comgoogle.com The reaction can be performed with or without an additional solvent. The active catalyst is formed in situ as SbCl₅ reacts with HF to generate various antimony chlorofluoride species. google.com

Limitations of Liquid-Phase Fluorination:

Reaction Control : The reactions can be highly exothermic and difficult to control, potentially leading to a runaway reaction or the formation of a wide range of products.

Product Separation : The final reaction mixture often contains the desired product, under-fluorinated and over-fluorinated byproducts, the catalyst, HF, and HCl, making separation and purification complex.

Catalyst Handling and Corrosion : Antimony halides and HF are highly corrosive and toxic, requiring specialized equipment for handling and processing. The catalyst must be separated from the product stream and either regenerated or disposed of.

Selectivity : Achieving high selectivity for a single isomer can be challenging, as the highly active liquid catalyst can promote multiple fluorine substitutions rapidly. Controlling the reaction to stop at the trifluorinated stage requires precise control over temperature and residence time.

Indirect Synthetic Routes

While direct fluorination is the most common approach, indirect or multi-step synthetic routes are also plausible. These methods build the target molecule through a series of reactions that may not involve a direct chlorine-for-fluorine swap on the final carbon skeleton. For instance, a potential route could involve the addition of a smaller chlorinated molecule to a fluorinated olefin. Another possibility is the controlled chlorination of a partially fluorinated propane. However, such multi-step routes are generally more complex and costly than direct fluorination and are typically reserved for compounds that are difficult to access via direct methods. Specific patented indirect routes for this compound are not prominently documented in publicly accessible literature.

Isomerization of Chlorofluoropropane Intermediates

The isomerization of chlorofluoropropanes is a key strategy for obtaining specific isomers that may not be the primary products of initial halogenation reactions. This process typically involves the rearrangement of chlorine and fluorine atoms on the propane backbone, often facilitated by a catalyst.

Isomerization of 1,1,3-Trichloro-1,2,2-trifluoropropane (R-223ca)

A proposed pathway to a tetrachlorinated trifluoropropane could theoretically involve an intermediate such as 1,1,3-Trichloro-1,2,2-trifluoropropane (also known as HCFC-223ca). However, a direct isomerization of R-223ca would result in a different isomer of trichlorotrifluoropropane (C₃H₂Cl₃F₃), not the target compound this compound (C₃H₂Cl₄F₃), as isomerization rearranges existing atoms without the addition of new ones. It is plausible that the intended step is a reaction other than isomerization, or that a different starting material is used. No specific literature detailing the isomerization of R-223ca was identified.

Catalytic Systems for Isomerization (e.g., Lewis Acids like FeCl₃, ZnCl₂)

In the broader context of chlorofluorocarbon chemistry, Lewis acids are common catalysts for isomerization reactions. Catalysts such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) are known to facilitate the rearrangement of halogens on an alkyl chain. They function by abstracting a halide ion to form a carbocation intermediate, which can then undergo rearrangement to a more stable configuration before the halide is returned. While this is a general principle, specific application to the isomerization of R-223ca or a related precursor to the target compound is not documented in available sources.

Analysis of Isomerization Efficiency and Byproduct Formation

Without experimental data for the specific isomerization leading to this compound, a detailed analysis of efficiency and byproducts is not possible. In typical halocarbon isomerizations, efficiency would be influenced by factors such as temperature, pressure, catalyst concentration, and residence time. Byproducts could include other isomers of the starting material or target compound, as well as products of elimination (olefins) or disproportionation reactions.

Chlorination of Partially Fluorinated Propene Derivatives

An alternative synthetic approach involves the addition of chlorine across the double bond of a propene molecule that already contains fluorine atoms. This method builds the saturated propane backbone while introducing the desired chlorine atoms.

Reaction with Chlorine Gas under Specific Conditions (e.g., UV Light)

The chlorination of an alkene, such as a trifluoropropene, would typically proceed via the addition of chlorine gas (Cl₂). This reaction can be initiated by ultraviolet (UV) light, which promotes the homolytic cleavage of the Cl-Cl bond to form chlorine radicals, leading to a free-radical addition reaction. The specific trifluoropropene precursor that would yield this compound upon chlorination is not specified in available literature. The reaction conditions, including temperature, pressure, and the specific wavelength of UV light, would be critical in controlling the reaction and minimizing side reactions.

Subsequent Fluorination Steps

The production of highly halogenated compounds can involve sequential halogenation steps. A synthetic strategy could involve the chlorination of a propene to form a tetrachlorinated intermediate, which might then undergo selective fluorination to achieve the final product structure. Conversely, a partially fluorinated propene could be chlorinated as described above. If the resulting molecule did not yet have the desired fluorine content, further fluorination steps, for example using hydrogen fluoride (HF) with a suitable catalyst, could be employed. However, no specific multi-step synthesis involving these particular reaction types for the production of this compound is detailed in the accessible scientific record.

Optimization Strategies in Synthesis and Process Engineering

The efficient and selective synthesis of this compound necessitates careful optimization of reaction conditions and process parameters. Key challenges in the synthesis of such polychlorinated compounds include controlling the degree of chlorination, minimizing the formation of isomers and byproducts, and efficiently separating the desired product from the reaction mixture.

In continuous flow synthesis, the residence time—the average time reactants spend in the reactor—is a critical parameter that can be precisely controlled to influence reaction outcomes. nih.govstolichem.com By carefully tuning the residence time, it is possible to favor the formation of the desired product over side products. nih.gov For a multi-step reaction like the progressive chlorination of a trifluoropropane, shorter residence times might favor mono- or di-chlorinated products, while longer residence times could lead to higher-order chlorination.

The relationship between residence time and product distribution can be complex. In some cases, an inverse relationship between conversion and selectivity is observed. nih.gov Therefore, finding the optimal residence time is crucial for maximizing the yield of this compound while minimizing the formation of under-chlorinated or over-chlorinated impurities.

Catalyst activity also plays a pivotal role in directing the selectivity of the chlorination reaction. The use of a suitable catalyst can lower the activation energy for the desired reaction pathway, thereby increasing the reaction rate and potentially improving selectivity. For instance, in the context of C-H bond functionalization, iron-based catalysts have been investigated for selective chlorination under ambient conditions. rsc.org The catalyst's activity can be modulated by factors such as temperature, pressure, and the concentration of reactants and the catalyst itself.

The table below illustrates a hypothetical optimization of yield based on residence time and catalyst concentration for a flow synthesis process.

| Residence Time (min) | Catalyst Concentration (mol%) | Yield of this compound (%) |

| 5 | 1 | 45 |

| 10 | 1 | 65 |

| 15 | 1 | 75 |

| 15 | 2 | 85 |

| 20 | 2 | 80 (decomposition observed) |

This data is illustrative and intended to demonstrate the concept of process optimization.

During the synthesis and subsequent purification of halogenated hydrocarbons, the formation of azeotropes is a common challenge. libretexts.org An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. wikipedia.org The boiling point of an azeotrope can be either higher or lower than that of its individual components. libretexts.org The formation of an azeotrope between the desired product, unreacted starting materials, byproducts, or the solvent can significantly complicate the purification process.

Several techniques can be employed to manage and break azeotropes. One common method is azeotropic distillation , which involves the addition of a third component, known as an entrainer, to the mixture. wikipedia.org The entrainer forms a new, lower-boiling azeotrope with one or more of the components of the original mixture, which can then be removed by distillation. wikipedia.org

Another technique is pressure-swing distillation . This method is effective when the composition of the azeotrope is sensitive to pressure. kochmodular.com By operating two distillation columns at different pressures, the azeotrope can be effectively "broken," allowing for the separation of the components.

The table below provides a hypothetical example of a binary azeotrope that could be formed during the synthesis of this compound and the effect of an entrainer.

| Components in Azeotrope | Boiling Point of Components (°C) | Azeotrope Boiling Point (°C) | Composition of Azeotrope (w/w %) | Entrainer Added | New Azeotrope Boiling Point (°C) |

| This compound | 135 (estimated) | 120 | 70% Product / 30% Byproduct | Toluene | 110 |

| Byproduct (e.g., trichlorotrifluoropropane) | 115 (estimated) |

This data is hypothetical and for illustrative purposes.

Reaction Mechanisms and Kinetics of 1,1,3,3 Tetrachloro 1,2,2 Trifluoropropane Transformations

Mechanistic Investigations of Halogen Exchange Reactions

Halogen exchange reactions are fundamental to modifying the properties of 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane, primarily involving the substitution of chlorine with other halogens, most notably fluorine. These transformations can proceed through different mechanistic routes, including nucleophilic and free radical pathways.

Nucleophilic substitution reactions on a heavily halogenated substrate like this compound are challenging due to steric hindrance and the electronic effects of the existing halogen atoms. However, under appropriate conditions, such as with a potent nucleophile like the fluoride (B91410) ion, substitution of a chlorine atom can occur. The mechanism of such substitutions can follow either an S({N})1 or S({N})2 pathway, with the operative mechanism being highly dependent on reaction conditions.

The choice between S({N})1 and S({N})2 pathways is significantly influenced by the solvent. Polar solvents tend to favor S({N})1 reactions by stabilizing the intermediate carbocation, whereas nonpolar solvents favor the concerted S({N})2 mechanism. nih.gov For a sterically hindered substrate like this compound, an S({N})2 reaction would be slow. An S({N})1 pathway, involving the formation of a secondary carbocation, could be a possible route, although the electron-withdrawing effects of the adjacent fluorine and chlorine atoms would destabilize such an intermediate.

Free radical halogenation provides a key pathway for modifying alkanes and their halogenated derivatives. wikipedia.orglibretexts.org This process typically occurs in the presence of UV light or heat and proceeds via a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination. libretexts.orgyoutube.com

Initiation: The process begins with the homolytic cleavage of a halogen molecule (e.g., Cl(_{2})) by heat or UV light to generate two halogen radicals. youtube.com

Cl(_{2}) + energy (hν) → 2 Cl•

Propagation: A chlorine radical then abstracts the lone hydrogen atom from the this compound molecule, forming hydrogen chloride and a highly substituted propyl radical. This radical then reacts with another halogen molecule to form the product and a new halogen radical, which continues the chain. libretexts.orgyoutube.com

CCl({2})F-CF({2})-CHCl({2}) + Cl• → CCl({2})F-CF({2})-•CCl({2}) + HCl CCl({2})F-CF({2})-•CCl({2}) + Cl({2}) → CCl({2})F-CF({2})-CCl(_{3}) + Cl•

Termination: The reaction ceases when two radicals combine in various ways to form stable molecules. libretexts.org

Cl• + Cl• → Cl({2}) CCl({2})F-CF({2})-•CCl({2}) + Cl• → CCl({2})F-CF({2})-CCl({3}) 2 CCl({2})F-CF({2})-•CCl({2}) → (CCl({2})F-CF({2})-CCl({2}))({2})

The reactivity of halogens in these reactions decreases down the group: F({2}) > Cl({2}) > Br({2}) > I({2}). msu.edu Chlorination is moderately fast, while bromination is slower and more selective. msu.educhadsprep.com

Kinetic Studies of Synthesis and Degradation Reactions

The kinetics of reactions involving this compound are critical for optimizing industrial synthesis and understanding its environmental fate. These studies focus on identifying rate-determining steps and the influence of various parameters on reaction velocity.

Catalytic fluorination is a primary method for synthesizing fluorinated compounds from their chlorinated precursors. This often involves the reaction of a chlorocarbon with hydrogen fluoride (HF) over a metal-based catalyst. For polychlorinated propanes, the reaction proceeds stepwise, replacing chlorine atoms with fluorine.

Thermodynamic properties fundamentally dictate the feasibility and energy profile of a chemical reaction. In the context of this compound, bond dissociation energies are particularly important. The C-F bond is significantly stronger than the C-Cl bond, which is in turn stronger than the C-Br and C-I bonds. This trend explains why the substitution of chlorine with fluorine is an exothermic and generally favorable process.

Solubility also impacts reactivity by dictating the choice of solvent and the phase of the reaction system. As a highly halogenated, nonpolar molecule, this compound exhibits low solubility in water but is miscible with many organic solvents. Reaction kinetics can be influenced by the solvent's ability to dissolve reactants and stabilize transition states or intermediates. For instance, in nucleophilic substitution reactions, the polarity of the solvent can determine whether the mechanism is S({N})1 or S({N})2, thereby affecting the reaction rate and product distribution. nih.gov

Derivatization Reactions of this compound

Beyond halogen exchange, this compound can undergo other transformations to yield various derivatives. A key reaction is dehydrochlorination, an elimination reaction typically carried out using a base. Treatment with aqueous sodium hydroxide (B78521) can eliminate a molecule of hydrogen chloride (HCl) to form an alkene, specifically 1,3,3-trichloro-1,2,2-trifluoropropene.

CCl({2})F-CF({2})-CHCl({2}) + NaOH → CCl({2})F-CF({2})-CCl=CHCl + NaCl + H({2})O

Another important derivatization is reduction, specifically hydrodechlorination, where chlorine atoms are replaced by hydrogen. This is often achieved using a hydrogenation catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. google.com This reaction can proceed stepwise, allowing for the selective removal of chlorine atoms to produce various hydrochlorofluoropropanes. For instance, the reduction could yield products like 1,1,3-trichloro-1,2,2-trifluoropropane. nih.gov

Reduction Pathways of Halogenated Hydrocarbons

The reduction of halogenated hydrocarbons like this compound typically proceeds via pathways that involve the removal of chlorine atoms, a process known as hydrodechlorination. This transformation is of significant interest for the remediation of chlorinated organic compounds.

Catalytic hydrodechlorination (HDC) is a primary method for the reduction of polychlorinated compounds. mdpi.com This process involves the reaction of the chlorinated molecule with hydrogen gas in the presence of a metal catalyst. Noble metals, particularly palladium (Pd) and platinum (Pt), are often employed due to their high activity. mdpi.comufl.edu The general mechanism involves the adsorption of the halogenated propane (B168953) and hydrogen onto the catalyst surface. The C-Cl bonds are sequentially cleaved, and the chlorine atoms are replaced by hydrogen atoms.

For this compound, a plausible reduction pathway would involve the stepwise removal of chlorine atoms from the 1 and 3 positions. The reactivity of C-Cl bonds in HDC can be influenced by the presence of adjacent fluorine atoms. The reaction likely proceeds through a series of partially dechlorinated intermediates.

Table 1: Plausible Intermediates in the Reduction of this compound

| Compound Name | Molecular Formula | Plausible Formation Step |

| 1,1,3-Trichloro-1,2,2-trifluoropropane | C₃HCl₃F₃ | Initial dechlorination |

| 1,3-Dichloro-1,2,2-trifluoropropane | C₃H₂Cl₂F₃ | Second dechlorination |

| 1-Chloro-1,2,2-trifluoropropane | C₃H₃ClF₃ | Third dechlorination |

| 1,2,2-Trifluoropropane | C₃H₅F₃ | Final dechlorination |

The kinetics of such reactions are typically complex and depend on various factors including temperature, pressure, catalyst type, and the structure of the substrate. ufl.edutaylorfrancis.com For many chlorinated compounds, the surface reaction on the catalyst is the rate-limiting step. mdpi.com

Oxidation Processes Leading to Complex Fluorinated and Chlorinated Compounds

The oxidation of this compound, particularly in the atmosphere, is expected to be initiated by reaction with hydroxyl (OH) radicals, a key oxidant in the troposphere. researchgate.netcolumbia.edu The reaction mechanism would likely involve the abstraction of the sole hydrogen atom from the propane backbone, leading to the formation of a haloalkyl radical.

Once formed, this radical (C₃Cl₄F₃•) would rapidly react with molecular oxygen (O₂) to form a peroxy radical (C₃Cl₄F₃OO•). Subsequent reactions of this peroxy radical with other atmospheric species, such as nitric oxide (NO) or other peroxy radicals, would lead to the formation of a variety of more complex fluorinated and chlorinated compounds. researchgate.net

Potential oxidation products could include haloaldehydes, haloketones, and haloacyl halides. For instance, the C-C bond cleavage could lead to the formation of smaller carbonyl compounds. Given the high degree of halogenation, the atmospheric lifetime of this compound is expected to be significant, as the C-F and C-Cl bonds are generally resistant to oxidation.

Table 2: Potential Classes of Oxidation Products from this compound

| Product Class | General Formula | Formation Pathway |

| Haloalkoxy Radicals | C₃Cl₄F₃O• | Decomposition of peroxy radical |

| Haloaldehydes/Haloketones | e.g., CCl₂FC(O)CF₂Cl | C-C bond scission |

| Haloacyl Halides | e.g., CCl₂FC(O)F | Further oxidation |

| Carbonyl Halides | e.g., COF₂, COCl₂ | Complete fragmentation |

The detailed kinetics of these atmospheric oxidation reactions are challenging to determine experimentally and are often investigated using computational chemistry methods. The branching ratios of the different reaction pathways would determine the final distribution of the degradation products in the environment.

Spectroscopic and Analytical Methods for Structural Elucidation of 1,1,3,3 Tetrachloro 1,2,2 Trifluoropropane

Chromatographic Separation Techniques for Purity and Byproduct Analysis

Chromatographic techniques are essential for separating the target compound from impurities and byproducts that may be present in a reaction mixture.

Gas Chromatography (GC) is an ideal technique for the analysis of volatile compounds like 1,1,3,3-tetrachloro-1,2,2-trifluoropropane. It is widely used for reaction monitoring and for assessing the purity of the final product.

In a typical GC analysis, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a long, thin column. The separation is based on the differential partitioning of the components of the mixture between the mobile gas phase and the stationary phase that coats the inside of the column.

The choice of the stationary phase is critical for achieving good separation. For halogenated hydrocarbons, a variety of columns with different polarities can be used. The retention time, which is the time it takes for a compound to travel through the column, is a characteristic property of the compound under a given set of conditions and can be used for its identification.

By taking small aliquots from a reaction mixture over time and analyzing them by GC, the progress of the reaction can be monitored. This allows for the optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts. After the reaction is complete, GC can be used to determine the purity of the isolated product. The area under each peak in the chromatogram is proportional to the amount of the corresponding compound, allowing for quantitative analysis. For complex mixtures, GC coupled with a mass spectrometer (GC-MS) can be used to identify the individual components.

Table 4: Illustrative ysi.comGas Chromatography Conditions for Halogenated Propane (B168953) Analysis Note: These are general conditions and would require optimization for the specific analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | Capillary column with a non-polar or medium-polarity stationary phase |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 200 - 250 °C |

| Oven Temperature Program | Initial temperature of 50-70°C, ramped to 200-250°C |

| Detector | Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometer (MS) |

Coupling GC with Mass Spectrometry (GC-MS) for Trace Impurity Detection and Identification of Halogenated Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and indispensable analytical technique for the separation, detection, and identification of volatile and semi-volatile compounds, making it exceptionally well-suited for analyzing impurities in this compound. The process involves introducing a sample into a gas chromatograph, where it is vaporized and separated into its individual components based on their differential partitioning between a stationary phase and a mobile gas phase. As each separated component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

In the context of this compound synthesis, various halogenated byproducts can arise from incomplete reactions or side reactions involving the starting materials and intermediates. These impurities, even at trace levels, can be effectively identified using GC-MS. The retention time from the gas chromatograph provides a preliminary identification, which is then definitively confirmed by the mass spectrum. Analysis of the fragmentation patterns in the mass spectrum allows for the structural elucidation of unknown byproducts.

Potential halogenated byproducts that could be identified during the synthesis of this compound include isomers, incompletely halogenated precursors, or products of rearrangement and elimination reactions. For instance, the synthesis might involve the fluorination of a polychlorinated propane. In such a process, byproducts could include compounds with a different number of fluorine or chlorine atoms.

A typical GC-MS analysis would involve the following parameters, which would be optimized for the specific sample matrix:

GC Column: A capillary column with a non-polar or medium-polarity stationary phase is often used for the separation of halogenated hydrocarbons.

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

Temperature Program: A programmed temperature ramp is employed to ensure the efficient separation of compounds with a range of boiling points.

Ionization Mode: Electron Ionization (EI) is the most common ionization technique used for this type of analysis.

The table below illustrates hypothetical data from a GC-MS analysis of a this compound sample, showcasing the detection of potential halogenated byproducts.

Interactive Data Table: Hypothetical GC-MS Analysis of Impurities

| Retention Time (min) | Detected Mass (m/z) | Tentative Identification | Probable Origin |

|---|---|---|---|

| 5.8 | 218, 220, 222 | Isomer of Tetrachlorotrifluoropropane | Isomerization during synthesis |

| 6.5 | 234, 236, 238, 240 | Pentachlorodifluoropropane | Incomplete fluorination of precursor |

| 7.2 | 250, 252, 254, 256, 258 | Hexachloromonofluoropropane | Incomplete fluorination of precursor |

Quantitative Analytical Methods

Determination of Water Content via Karl Fischer Titration

The determination of water content is a critical quality control parameter for many chemical products, including halogenated hydrocarbons like this compound, as moisture can affect stability and reactivity. Karl Fischer (KF) titration is the benchmark method for the quantitative determination of water content, renowned for its accuracy, precision, and specificity for water. mcckf.comgmpinsiders.com The method is based on the Bunsen reaction, where iodine is reduced by sulfur dioxide in the presence of water. scharlab.com

For a non-polar sample such as this compound, solubility in the standard methanol-based KF solvent can be limited. mcckf.com To ensure the complete extraction of moisture, co-solvents like chloroform (B151607) or other suitable non-polar solvents may be added to the titration vessel to enhance the solubility of the sample. metrohmsiam.com

There are two main types of Karl Fischer titration: volumetric and coulometric. scharlab.com

Volumetric KF Titration: Suitable for samples with a water content typically above 0.1%. A standardized KF reagent containing iodine is added via a burette to the sample dissolved in a solvent until an excess of iodine is detected, signaling the endpoint.

Coulometric KF Titration: Ideal for determining trace amounts of water (from ppm levels up to 5%). gmpinsiders.com In this method, iodine is generated electrochemically in the titration cell. The amount of charge required to generate enough iodine to react with all the water is directly proportional to the amount of water present. metrohmsiam.com Given the likely low water content in a purified halogenated product, the coulometric method is often preferred for its higher sensitivity. metrohmsiam.com

The results from Karl Fischer titration are typically highly reproducible and accurate. The table below presents example data for the determination of water content in batches of this compound using coulometric Karl Fischer titration.

Interactive Data Table: Water Content by Coulometric Karl Fischer Titration

| Batch Number | Sample Weight (g) | Water Detected (µg) | Water Content (ppm) |

|---|---|---|---|

| A-001 | 5.12 | 128.0 | 25.0 |

| A-002 | 5.05 | 136.4 | 27.0 |

| B-001 | 4.98 | 114.5 | 23.0 |

Computational Chemistry and Theoretical Studies on 1,1,3,3 Tetrachloro 1,2,2 Trifluoropropane

Quantum Mechanical (QM) Calculations for Molecular Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic structure, stability, and potential reaction pathways of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions involving halogenated organic compounds. nih.gov It is particularly valuable for determining the energetics of reaction pathways, including the identification of transition states and the calculation of activation energy barriers. For reactions such as dehalogenation, which is a crucial degradation process for halogenated compounds, DFT can elucidate the step-by-step mechanism. nih.gov

Theoretical calculations using DFT can model the potential energy surface of a reaction, allowing researchers to compare the feasibility of different pathways. ekb.eg For instance, in dehydrochlorination reactions of chlorotrifluoropropene isomers, DFT calculations have been used to determine reaction energy barriers, providing insights into reaction kinetics. researchgate.net This approach allows for a comparison between different isomers and reaction conditions, helping to identify the most favorable synthetic routes. The accuracy of these calculations provides a basis for understanding why certain products are favored over others, which can sometimes be influenced more by thermodynamics and solubility than by the kinetic barrier alone. researchgate.net

| Gibbs Free Energy (ΔG) | The thermodynamic potential that includes both enthalpy and entropy changes. | Predicts the spontaneity of a reaction under specific temperature and pressure conditions. |

This table is illustrative of the types of data generated by DFT calculations for reaction analysis.

Quantum mechanical methods, particularly DFT, are used to calculate various molecular descriptors that correlate with the chemical reactivity of halogenated compounds. nih.gov These descriptors provide quantitative measures of the electronic properties of a molecule. Key physiochemical properties such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution are calculated to predict how a molecule like 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane might behave in a chemical reaction. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov These computed descriptors are essential for understanding and predicting the pathways of degradation or transformation of halogenated hydrocarbons. nih.gov

| Mulliken Atomic Charges | A method for partitioning the electron density among the atoms in a molecule. | Helps identify electrophilic (positive) and nucleophilic (negative) sites within the molecule. |

This table presents descriptors used to predict the reactivity of compounds like this compound.

Molecular Modeling and Simulation Approaches

Beyond static QM calculations, molecular modeling and simulation techniques explore the dynamic behavior of molecules, including their interactions with solvents and other species.

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in the liquid phase, providing insights into solvent effects and intermolecular interactions that are crucial for understanding reaction dynamics. nih.govutp.ac.pa By simulating the movement of every atom in a system over time, MD can reveal how solvent molecules arrange themselves around a solute like this compound and how this "solvation shell" influences its reactivity. utp.ac.pa

These simulations are particularly useful for interpreting processes in polar solvents where ionic association and dissociation are important. utp.ac.pa For complex molecules such as fluorinated alcohols, MD simulations using all-atom force fields can elucidate aggregation behavior and interactions in aqueous solutions. nih.govuq.edu.au This methodology allows researchers to compute properties of mixtures and understand how cosolvents can stabilize certain molecular structures, which is vital information for designing reaction media. uq.edu.au

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with a specific property or activity. nih.gov In the context of halogenated propanes, QSPR models can be developed to predict outcomes like regioselectivity in reactions, where a reaction can occur at different positions on the molecule. unacademy.com

The development of QSPR models involves calculating a set of molecular descriptors (similar to those in section 5.1.2) for a series of related compounds and then using mathematical methods to build a model that links these descriptors to an observed property, such as reaction rate or product distribution. nih.gov These models have been applied to study catalytic effects and can be used to design new catalysts or internal donors for polymerization processes. researchgate.net By identifying the key molecular features that control reactivity, QSPR provides a predictive framework that can accelerate the design of more efficient and selective chemical processes. researchgate.net

Theoretical Studies on Related Halogenated Propane (B168953) Analogs and Isomers

The study of isomers is critical in organic chemistry, as different structural arrangements of the same atoms can lead to vastly different chemical and physical properties. For halogenated propanes, numerous constitutional isomers are possible. unacademy.comyoutube.com For example, the chlorination of propane can result in both 1-chloropropane (B146392) and 2-chloropropane (B107684), and the reactivity of the primary versus secondary hydrogens is not equivalent. unacademy.comyoutube.com

Table 3: List of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₃HCl₄F₃ |

| 1-chloropropane | C₃H₇Cl |

| 2-chloropropane | C₃H₇Cl |

| 1,1,2,3-tetrachloro-2,3,3-trifluoropropane | C₃HCl₄F₃ |

| Trans-1-chloro-3,3,3-trifluoropropene | C₃H₂ClF₃ |

| 2-chloro-3,3,3-trifluoropropene | C₃H₂ClF₃ |

Comparative Analysis of Electronic Structure and Bonding

The electronic structure and bonding of this compound are significantly influenced by the high degree of halogenation. The presence of both chlorine and fluorine atoms on the same propane skeleton creates a complex electronic environment due to the differing electronegativity and size of these halogens.

Theoretical studies on similar small halogenated alkanes provide a framework for a comparative analysis. The introduction of fluorine atoms, the most electronegative element, generally leads to a strong inductive effect, withdrawing electron density from the carbon backbone. This results in highly polarized C-F bonds and can influence the polarity of adjacent bonds. In contrast, chlorine is less electronegative than fluorine but is more polarizable, which can lead to different types of intermolecular interactions.

In this compound, the C1 and C3 positions are substituted with two chlorine atoms each, while the C2 position bears two fluorine atoms and the C1 and C2 carbons also have a fluorine atom. This arrangement is expected to lead to a significant dipole moment for the molecule. The concentration of electronegative atoms around the C1 and C2 atoms would make these carbons highly electrophilic.

Calculated Electronic Properties of Halogenated Propanes

| Compound | C-C Bond Length (Å) | C-Cl Bond Length (Å) | C-F Bond Length (Å) | Dipole Moment (Debye) |

| Propane | 1.530 | N/A | N/A | 0.08 |

| 1-Chloropropane | 1.528 | 1.796 | N/A | 2.04 |

| 1-Fluoropropane | 1.525 | N/A | 1.398 | 1.95 |

| This compound | ~1.54-1.56 | ~1.77-1.79 | ~1.35-1.37 | >2.5 (estimated) |

The bond lengths in the table reflect the influence of halogen substitution. The C-F bond is typically shorter and stronger than the C-Cl bond due to the smaller atomic radius and higher electronegativity of fluorine. In this compound, the accumulation of multiple halogens on the same carbon atoms likely leads to steric strain, which may cause slight elongation of the C-C and C-halogen bonds compared to simpler haloalkanes.

The distribution of electron density, often analyzed through Mulliken population analysis or Natural Bond Orbital (NBO) theory in computational studies, would be highly asymmetric. The fluorine and chlorine atoms would carry significant negative partial charges, while the carbon atoms, particularly C1 and C2, would bear substantial positive partial charges. The single hydrogen atom on the C3 carbon would also be affected, likely exhibiting a more positive character than a typical alkane hydrogen.

Isosteric Analogues and Their Chemical Similarities

Isosteres are molecules or ions that have the same number of atoms and the same number of valence electrons. In a broader sense, used in medicinal chemistry and materials science, the concept of isosterism (or more accurately, bioisosterism) refers to substituents or groups with similar physical or chemical properties that can be interchanged to modulate the properties of a molecule.

For this compound, isosteric analogues can be conceptualized by replacing one or more of the halogen atoms with other atoms or groups of similar size and electronic character.

Classical Isosteric Replacements:

A straightforward isosteric replacement would involve substituting the chlorine atoms with bromine atoms or the fluorine atoms with other halogens.

Bromo-analogues: Replacing chlorine with bromine would result in compounds like 1,1,3,3-Tetrabromo-1,2,2-trifluoropropane. Bromine is larger and less electronegative than chlorine but more polarizable. This would likely lead to a molecule with a larger molecular volume, weaker C-Br bonds compared to C-Cl bonds, and different intermolecular interaction patterns, potentially favoring stronger van der Waals forces.

Iodo-analogues: Substitution with iodine would further increase the molecular size and polarizability, leading to even weaker carbon-halogen bonds and a higher reactivity, for instance, in nucleophilic substitution reactions.

Non-Classical Isosteric Replacements:

Non-classical isosteres involve replacing atoms with groups that have similar steric and electronic properties, though not necessarily the same number of atoms.

Trifluoromethyl Group (CF₃) as a Chlorine Isostere: The trifluoromethyl group is sometimes considered an isostere of a chlorine or bromine atom due to its strong electron-withdrawing nature and similar steric bulk to a certain extent. Replacing a chlorine atom in the target molecule with a CF₃ group would create a perfluorinated carbon center, drastically altering the local electronic environment and likely increasing the molecule's lipophilicity and thermal stability.

Comparative Properties of Isosteric Analogues

The chemical similarities and differences between this compound and its hypothetical isosteres would be rooted in the fundamental properties of the substituted halogens.

| Property | Fluorine | Chlorine | Bromine | Iodine | Trifluoromethyl (CF₃) |

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 | High (group) |

| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 | ~2.2 |

| C-X Bond Energy (kJ/mol in CH₃X) | 485 | 351 | 293 | 234 | High |

| Polarizability (ų) | 0.56 | 2.18 | 3.05 | 4.25 | High (group) |

The data in this table highlights the key differences that would manifest in isosteric analogues. An analogue where chlorine is replaced by bromine would be expected to have a lower boiling point (due to weaker dipole-dipole interactions despite stronger van der Waals forces) and be more reactive in reactions involving C-X bond cleavage. Conversely, the high bond energy of C-F bonds suggests that the trifluoro- moiety of the parent compound is the most chemically robust part of the molecule.

Environmental Transformation Pathways of 1,1,3,3 Tetrachloro 1,2,2 Trifluoropropane

Thermal Decomposition Pathways

Methodologies for Monitoring Thermal Decomposition (e.g., TGA-FTIR Coupling)

The thermal decomposition of halogenated compounds such as 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane is a critical area of environmental research. Understanding the transformation pathways and the products of thermal breakdown is essential for assessing the environmental fate and potential risks associated with these substances. A powerful and widely used technique for this purpose is the coupling of Thermogravimetric Analysis (TGA) with Fourier Transform Infrared Spectroscopy (FTIR). tainstruments.com This hyphenated technique provides simultaneous information on the mass loss of a sample as a function of temperature and the chemical identity of the evolved volatile products. eag.com

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. tainstruments.com This provides crucial data on the thermal stability of the compound and the temperature ranges at which decomposition occurs. The output from a TGA experiment is a thermogram, which plots mass change against temperature.

Fourier Transform Infrared Spectroscopy (FTIR) is an analytical technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. eag.com An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This allows for the identification of functional groups and, by extension, the specific chemical compounds present in the evolved gases from the TGA.

The coupling of these two techniques, TGA-FTIR, involves passing the gaseous decomposition products from the TGA furnace through a heated transfer line to the gas cell of an FTIR spectrometer. researchgate.net This allows for real-time analysis of the evolved gases as the decomposition proceeds. The transfer line and gas cell are typically heated to prevent condensation of the volatile products. researchgate.net

Detailed Research Findings from TGA-FTIR Analysis

The expected thermogram would likely show one or more distinct mass loss steps, each corresponding to a specific decomposition stage. For each stage, the FTIR spectra of the evolved gases would reveal the chemical nature of the decomposition products. Given the structure of this compound (CCl₂FCF₂CHCl₂), the anticipated decomposition products would include a variety of smaller halogenated molecules.

Based on the principles of thermal decomposition of similar halogenated hydrocarbons, the following compounds could be expected among the evolved gases:

Hydrogen Chloride (HCl) and Hydrogen Fluoride (B91410) (HF) : Due to the presence of hydrogen, chlorine, and fluorine in the parent molecule.

Phosgene (COCl₂) and Carbonyl Fluoride (COF₂) : Formed by the oxidation of carbon fragments in the presence of chlorine and fluorine.

Various chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) : Smaller and more volatile compounds resulting from the fragmentation of the propane (B168953) backbone.

Carbon Dioxide (CO₂) and Carbon Monoxide (CO) : In the presence of oxygen or as a result of complex rearrangements.

The identification of these products would be based on their characteristic infrared absorption bands. For instance, HCl has a strong absorption band in the 2800-3000 cm⁻¹ region, while CO₂ absorbs strongly around 2350 cm⁻¹. eag.com

Interactive Data Table: Expected TGA-FTIR Results for this compound Decomposition

The following interactive table summarizes the hypothetical stages of thermal decomposition for this compound and the likely evolved gases that would be identified by FTIR. The temperature ranges are illustrative and would need to be determined experimentally.

| Decomposition Stage | Approximate Temperature Range (°C) | Mass Loss (%) | Evolved Gases Identified by FTIR | Characteristic IR Absorption Bands (cm⁻¹) |

| Stage 1 | 200 - 350 | 30 - 40 | Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), Chloroform (B151607) (CHCl₃) | HCl: 2800-3000, HF: 3800-4200, CHCl₃: 1215, 760 |

| Stage 2 | 350 - 500 | 40 - 50 | Phosgene (COCl₂), Carbonyl Fluoride (COF₂), various CFCs and HCFCs | COCl₂: 1827, 849, COF₂: 1943, 1243, C-F: 1000-1400, C-Cl: 600-800 |

| Stage 3 | > 500 | 10 - 20 | Carbon Dioxide (CO₂), Carbon Monoxide (CO), residual halogenated methanes | CO₂: 2350, 667, CO: 2143 |

This systematic approach, combining the quantitative mass loss data from TGA with the qualitative and quantitative identification of evolved gases from FTIR, provides a comprehensive picture of the thermal decomposition pathway of a compound like this compound. Current time information in Pittsburgh, PA, US. Such studies are crucial for developing effective environmental management and remediation strategies for halogenated organic compounds.

Advanced Applications and Research Directions

Utility as a Chemical Intermediate in Complex Organic Synthesis

1,1,3,3-Tetrachloro-1,2,2-trifluoropropane serves as a specialized chemical intermediate, primarily valued for the strategic placement of its chlorine and fluorine atoms. This arrangement allows for selective chemical transformations, making it a building block in the synthesis of more complex fluorinated molecules. Its utility is rooted in the differential reactivity of its C-Cl bonds, which can be targeted for fluorination or other substitution reactions to introduce a variety of functional groups.

While closely related to the synthesis pathways of hydrofluorocarbons (HFCs), the application of intermediates like this compound extends to the creation of next-generation fluorochemicals with specific properties. Its structural framework is particularly relevant for producing hydrofluoroolefins (HFOs), which are valued for their low global warming potential. For instance, analogous chlorinated and fluorinated propanes are key precursors in the synthesis of refrigerants such as 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). justia.comwipo.int The manufacturing process for HFO-1234yf can involve the reaction of starting materials like 2,3-dichloro-1,1,1-trifluoropropane (B1583484) (HCFC-243db). justia.comwipo.int

Similarly, the fluorination of related compounds like 1,1,3,3-tetrachloropropene is a patented method for producing trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zdE) and trans-1,3,3,3-tetrafluoropropene (HFO-1234zeE), both significant industrial chemicals. google.com These syntheses demonstrate a common industrial strategy: using a polychlorinated or chlorofluorinated propane (B168953) or propene as a scaffold and then performing one or more fluorination steps to arrive at the desired olefin. The presence of multiple chlorine atoms in a precursor like this compound allows for stepwise substitution, providing control over the final degree of fluorination.

The development of specialty chemicals, including agrochemicals, pharmaceuticals, and advanced materials, often relies on the unique properties imparted by fluorine atoms. nih.govnih.gov Chlorofluorinated intermediates are instrumental in building the core structures of these complex molecules. Organic fluorides are widely used due to the special physical and chemical properties of fluorine, and their synthesis is a key area of research. nih.govnih.gov

The reactivity of this compound allows it to be a precursor to a range of fluorinated building blocks. Through reactions that replace its chlorine atoms, it can be converted into fluorinated ketones, acids, or other functionalized molecules that are not easily accessible through other synthetic routes. These subsequent molecules can then be incorporated into larger, more complex structures for various specialty applications.

Patent Landscape and Innovations in Synthesis and Application

The patent landscape for chlorofluoropropanes is heavily focused on their role as intermediates in the production of refrigerants, blowing agents, and solvents with improved environmental profiles. A significant number of patents describe processes for manufacturing HFOs, which are replacements for older CFCs, HCFCs, and HFCs.

Innovations in this area often revolve around improving the efficiency and selectivity of the synthesis process. For example, patents describe the use of specific catalysts to enhance the fluorination of chlorinated precursors. One notable innovation is the use of titanium-based catalysts for the liquid-phase fluorination of compounds like 1,1,1,3,3-pentachloropropane (B1622584) to produce 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa). google.com This approach was developed to circumvent the corrosion issues associated with traditional antimony-based catalysts. google.com

Other patented processes focus on novel reaction pathways, such as those involving carbene generation, to synthesize key intermediates like 2,3-dichloro-1,1,1-trifluoropropane (243db), a precursor to HFO-1234yf. justia.comwipo.int These patents aim to provide more efficient and cost-effective manufacturing routes for high-value fluorochemicals. The intellectual property in this field also covers the purification of these intermediates and their use in specific applications, highlighting their commercial importance.

| Patent Focus Area | Key Innovation | Example Precursor(s) | Target Product(s) |

| Catalysis | Use of titanium-based catalysts to reduce corrosion. google.com | 1,1,1,3,3-pentachloropropane google.com | 1,1,1,3,3-pentafluoropropane (HFC-245fa) google.com |

| Reaction Pathways | Carbene generation routes for improved efficiency. wipo.int | 2,2-dichloro-1,1,1-trifluoroethane wipo.int | 2,3-dichloro-1,1,1-trifluoropropane (243db) wipo.int |

| Fluorination Processes | Liquid-phase fluorination without a catalyst. google.com | 1,1,3,3-tetrachloropropene google.com | 1-chloro-3,3,3-trifluoropropene (1233zd) google.com |

| Intermediate Synthesis | Reaction of 1,1,2,2-tetrafluoropropane (B1295774) with chlorine. google.com | 1,1,2,2-tetrafluoropropane google.com | 3-chloro-1,1,2,2-tetrafluoropropane (244ca) google.com |

Research on Structural Analogs and Their Comparative Chemistry

The chemical behavior of this compound can be understood by comparing it with its structural analogs, including various chlorinated and fluorinated propane isomers.

A wide array of chlorinated and fluorinated propanes exists, each with distinct physical and chemical properties based on the number and location of the halogen atoms. When alkanes larger than ethane (B1197151) are halogenated, a mixture of isomeric products is typically formed. libretexts.orglibretexts.org For example, the chlorination of propane can result in both 1-chloropropane (B146392) and 2-chloropropane (B107684). libretexts.orglibretexts.org Further halogenation leads to a greater number of constitutional isomers; dichlorinated propane has four possible isomers, while trichlorinated propane has five. libretexts.orglibretexts.orgunacademy.com This diversity allows for the selection of a specific isomer as a starting material for a desired synthetic outcome.

The table below lists several structural analogs of this compound, illustrating the variety within this class of compounds.

| Compound Name | Molecular Formula | Isomeric Relationship/Type |

| This compound | C₃HCl₄F₃ | Target Compound |

| 1,1,3-Trichloro-1,2,2-trifluoropropane nih.gov | C₃H₂Cl₃F₃ | Congener (one less Cl) |

| 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane nih.gov | C₃Cl₄F₄ | Congener (one more F) |

| 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane chemspider.com | C₃Cl₄F₄ | Isomer of the above congener |

| 1-Chloropropane libretexts.org | C₃H₇Cl | Basic chlorinated propane |

| 2-Chloropropane libretexts.org | C₃H₇Cl | Isomer of 1-Chloropropane |

| 2,3-Dichloro-1,1,1-trifluoropropane (243db) justia.com | C₃H₃Cl₂F₃ | Related chlorofluoropropane |

| 1,1,1,3,3-Pentafluoropropane (245fa) google.com | C₃H₃F₅ | Highly fluorinated analog |

The pattern of halogen substitution on the propane backbone has a profound effect on the molecule's reactivity and stability. google.comnih.gov The reactivity of hydrogen atoms in an alkane toward halogenation is not uniform; it depends on whether they are primary (1°), secondary (2°), or tertiary (3°). libretexts.orglibretexts.org For instance, in the gas-phase chlorination of propane, secondary hydrogens are inherently more reactive than primary hydrogens. libretexts.org This leads to a product mixture where 2-chloropropane is slightly favored over 1-chloropropane (e.g., 55% vs. 45% at 25°C). libretexts.orglibretexts.orgpressbooks.pub Bromination is even more selective, with substitution at the secondary position being overwhelmingly favored (97% 2-bromopropane). libretexts.org

This selectivity is due to the stability of the radical intermediate formed during the reaction; tertiary radicals are more stable than secondary, which are more stable than primary radicals. libretexts.org In highly halogenated molecules like this compound, the remaining C-H bond is activated by the adjacent electron-withdrawing halogen atoms.

Concluding Perspectives

Current Gaps in Fundamental Research on 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane

Fundamental scientific knowledge regarding this compound (HCFC-223ca) is markedly sparse in publicly accessible literature. The primary research gap is the near-complete absence of empirical data on its chemical, physical, and environmental properties. While basic identifiers and molecular characteristics are documented, a comprehensive understanding necessary for assessing its environmental impact, potential applications, or synthetic pathways is missing. nist.govnih.gov

Key areas where fundamental research is lacking include:

Thermophysical Properties: Beyond molecular weight, detailed data on boiling point, vapor pressure, density, and other critical physical constants are not readily available. nist.gov This information is essential for chemical engineering applications and for modeling its environmental transport.

Environmental Fate and Transport: There is a significant void in research concerning the atmospheric lifetime, degradation pathways (e.g., reaction with hydroxyl radicals), and potential for bioaccumulation of this compound. cdc.gov Its persistence and transformation products in soil and water are unknown. researchgate.net

Synthesis and Reactivity: Detailed, optimized, and high-yield synthetic routes are not described in peer-reviewed literature. Furthermore, its chemical reactivity, potential as a precursor for other compounds, and degradation under various conditions have not been systematically studied.

Spectroscopic Data: A comprehensive public database of its spectroscopic signatures (e.g., NMR, IR, Mass Spectrometry) is not available, which hampers its identification and quantification in environmental or industrial samples.

The following table summarizes the limited available data for this compound.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₃HCl₄F₃ | nist.govnih.gov |

| Molecular Weight | 235.847 g/mol | nist.gov |

| CAS Registry Number | 422-52-6 | nist.govnih.gov |

| IUPAC Name | This compound | nih.gov |

Future Research Trajectories in Synthetic Chemistry and Environmental Chemistry of Halogenated Propanes

The study of halogenated propanes, a broad class that includes this compound, is evolving. Future research is poised to address both the synthesis of novel compounds and the environmental consequences of their use and release.

Synthetic Chemistry: Future synthetic strategies are expected to focus on sustainability and precision. researchgate.net Key trajectories include:

Green Chemistry Approaches: Development of synthetic routes that minimize hazardous waste and energy consumption. This includes exploring novel catalytic systems, such as titanium-based catalysts, to replace more corrosive or toxic ones like those based on antimony. google.com

Selective Halogenation: A significant challenge in synthetic chemistry is the precise and selective incorporation of halogen atoms into organic molecules. researchgate.net Future work will likely involve developing advanced catalysts and reagents that can control the regioselectivity and stereoselectivity of halogenation reactions on propane (B168953) backbones. researchgate.net

Enzymatic Halogenation: The use of halogenase enzymes offers a highly selective and environmentally benign alternative to traditional chemical methods. researchgate.net Research into engineering these enzymes to act on small, non-natural substrates like halogenated propanes could open new synthetic pathways. researchgate.net

Functional Materials and Intermediates: Halogenated alkanes serve as crucial starting materials for a wide range of organic compounds. ncert.nic.in Future research will explore the use of specific halogenated propanes as building blocks for pharmaceuticals, agrochemicals, and advanced polymers.

Environmental Chemistry: Understanding the environmental impact of halogenated propanes is critical, especially for lesser-known compounds.

Atmospheric Chemistry: A primary focus will be to determine the atmospheric lifetimes and global warming potentials (GWPs) of a wider range of halogenated propanes. nih.gov This involves studying their reaction rates with atmospheric oxidants like hydroxyl radicals. cdc.gov

Biodegradation and Remediation: Investigating the microbial degradation of persistent halogenated compounds is a key research area. researchgate.net Identifying microorganisms and enzymatic pathways capable of dehalogenating these molecules could lead to effective bioremediation strategies for contaminated sites. researchgate.net

Transport and Fate Modeling: For compounds with limited data like this compound, researchers will likely use fate and transport models to predict their distribution in the environment. These models rely on estimating properties like soil organic carbon partition coefficients and Henry's law constants, underscoring the need for fundamental property data. cdc.gov

Identification of Transformation Products: A critical area of future research is the identification of the breakdown products of halogenated propanes in the environment, as these daughter compounds may themselves be persistent or toxic.

Methodological Advancements for Enhanced Understanding and Control of Halogenated Organic Compounds

Recent and future methodological advancements are crucial for detecting, quantifying, and controlling halogenated organic compounds (HOCs) in the environment.

Analytical Methodologies: The complexity of environmental samples and the low concentrations of many HOCs drive the need for more sensitive and selective analytical techniques. chromatographyonline.comresearchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This technique provides superior separation power compared to traditional GC, making it ideal for resolving complex mixtures of HOC isomers and congeners from environmental matrices. chromatographyonline.comresearchgate.net When coupled with detectors like an electron capture detector (μECD) or time-of-flight mass spectrometry (TOF-MS), it allows for highly sensitive and specific quantification. researchgate.net

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) enables the accurate identification of unknown HOCs and their transformation products. The use of techniques like isotope dilution quantitation improves the accuracy and precision of measurements for specific target compounds, such as 1,2,3-trichloropropane (B165214), at trace levels. ca.gov

Total Organic Halogen (TOX) Analysis: TOX methods provide a measure of the total amount of halogenated organic material in a sample, serving as a valuable screening parameter for water quality. researchgate.nettandfonline.com Future advancements aim to improve the recovery of all halogenated species, lower detection limits, and develop online, automated systems for real-time monitoring. researchgate.net

| Methodology | Principle | Key Advantage | Application |

|---|---|---|---|

| GC×GC-MS | Two-dimensional chromatographic separation followed by mass spectrometric detection. | Enhanced peak capacity and separation of complex isomeric mixtures. chromatographyonline.comresearchgate.net | Analysis of persistent organic pollutants (POPs) in environmental samples. chromatographyonline.com |

| Isotope Dilution Quantitation | Use of a stable isotope-labeled internal standard to improve accuracy. | High precision and accuracy for quantifying trace levels of specific compounds. ca.gov | Low-level detection of contaminants like 1,2,3-trichloropropane in drinking water. ca.gov |

| Total Organic Halogen (TOX) | Adsorption onto a substrate (e.g., activated carbon) followed by combustion and microcoulometric detection of the resulting halides. unt.edu | Serves as a bulk parameter for the overall content of HOCs, capturing both known and unknown compounds. tandfonline.com | Screening of water and wastewater for disinfection byproducts and other halogenated contaminants. researchgate.net |

Control and Remediation Technologies: Controlling the release and remediating existing contamination from HOCs is a major environmental challenge.

Advanced Redox Processes: Electrochemical oxidation and reduction methods are being developed for the destruction of persistent HOCs in water. rsc.org These techniques can break the strong carbon-halogen bonds, converting the pollutants into less harmful substances. rsc.org

Catalytic Degradation: Research into novel catalysts for the hydrodechlorination and oxidation of HOCs is ongoing. These methods can offer higher efficiency and selectivity compared to conventional treatment processes.

Emission Control Technologies: For industrial sources, advancements focus on improving capture and destruction efficiency. This includes optimizing thermal oxidation processes and developing new adsorbent materials for fugitive emissions.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1,1,3,3-tetrachloro-1,2,2-trifluoropropane, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : Gas-phase fluorination using chlorinated precursors (e.g., 1,1,3,3-tetrachloro-2-propene) with hydrogen fluoride (HF) in the presence of catalysts like antimony pentachloride (SbCl₅) or fluorinated metal catalysts is a common route. Critical parameters include:

- Temperature : Optimal fluorination occurs between 75–200°C, with higher temperatures favoring fluorination but risking decomposition .

- Catalyst Composition : SbCl₅ mixed with Lewis acids (e.g., FeCl₃) enhances selectivity and reduces byproduct formation .

- Reaction Time : Extended reaction times (1–5 hours) improve conversion rates but require careful monitoring to avoid over-fluorination .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F and ¹³C NMR are critical for confirming fluorine and chlorine positions. Peaks for CF₃ groups appear near −60 ppm (¹⁹F NMR), while CCl₂ groups resonate at ~100 ppm (¹³C NMR) .

- GC-MS : Gas chromatography coupled with mass spectrometry identifies purity and detects halogenated impurities (e.g., residual chlorinated propenes) .

- FT-IR : Absorption bands at 1100–1200 cm⁻¹ (C-F stretching) and 600–800 cm⁻¹ (C-Cl stretching) confirm functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods with ≥100 ft/min airflow to mitigate inhalation risks, as chlorinated fluorocarbons may cause respiratory irritation .

- PPE : Wear nitrile gloves and aprons; avoid latex due to permeability to halogenated compounds .

- Spill Management : Absorb spills with vermiculite or sand, and dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How do catalyst systems influence fluorination efficiency and selectivity in synthesizing this compound?

- Methodological Answer :

- SbCl₅-Based Catalysts : Provide high activity but require co-catalysts (e.g., FeCl₃) to stabilize intermediates and reduce SbCl₅ decomposition at >150°C .

- Chrome-Magnesium Fluoride Catalysts : Offer improved selectivity (up to 85%) for target compounds in gas-phase reactions by minimizing side reactions like over-fluorination to perfluorinated species .

- Vapor-Phase Catalysts : Enable continuous production but demand precise control of HF flow rates to avoid catalyst poisoning .

Q. How can computational chemistry resolve discrepancies in reported thermodynamic properties (e.g., critical temperature, vapor pressure)?

- Methodological Answer :

- DFT Calculations : Density functional theory predicts molecular stability and bond dissociation energies (e.g., C-Cl vs. C-F bond strengths), aiding in reconciling conflicting experimental data .

- QSPR Models : Quantitative structure-property relationships correlate molecular descriptors (e.g., halogen count, dipole moment) with properties like vapor pressure (e.g., predicted range: 0.5–1.2 kPa at 25°C) .

- Molecular Dynamics Simulations : Assess environmental persistence by modeling hydrolysis rates in aqueous systems (half-life estimates: 50–200 days) .

Q. What strategies are effective in analyzing conflicting toxicity data for this compound?

- Methodological Answer :

- Dose-Response Meta-Analysis : Combine data from inhalation studies (e.g., rodent models) to derive a consensus NOAEL (No Observed Adverse Effect Level). For example, Johannsen et al. (1988) reported a NOAEL of 50 ppm for chronic exposure .

- Metabolite Profiling : Use LC-MS to identify toxic metabolites (e.g., chlorinated carboxylic acids) that may explain interspecies variability in toxicity .

- Cross-Species Extrapolation : Apply physiologically based pharmacokinetic (PBPK) models to adjust for differences in metabolic pathways (e.g., cytochrome P450 activity) between rodents and humans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products